(Dibutylamino)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67953-77-9 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
(dibutylamino)methanol |
InChI |
InChI=1S/C9H21NO/c1-3-5-7-10(9-11)8-6-4-2/h11H,3-9H2,1-2H3 |
InChI Key |
JPMXTFALJXQHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CO |
Origin of Product |
United States |
Synthetic Methodologies for Dibutylamino Methanol and Its Analogues
Direct Synthesis Approaches for (Dibutylamino)methanol
The most direct method for the synthesis of this compound involves the reaction of a secondary amine, in this case, dibutylamine (B89481), with formaldehyde (B43269). This reaction is a classic example of the formation of a hemiaminal, a functional group containing both an amine and a hydroxyl group attached to the same carbon.
The reaction is typically carried out by treating the secondary amine with an aqueous solution of formaldehyde. google.com The process can be conducted at temperatures ranging from 20°C to 80°C. google.com The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of formaldehyde. This initial adduct then undergoes proton transfer to yield the stable this compound product.
It is important to note that while this compound is a stable compound, the synthesis of its parent compound, aminomethanol (B12090428) (from ammonia (B1221849) and formaldehyde), has been elusive due to its facile decomposition. researchgate.netolemiss.eduresearchgate.net However, computational studies have shown that aminomethanol is kinetically stable in the gas phase. nih.gov The stability of substituted aminomethanols like this compound is significantly greater, allowing for their isolation and use in further synthetic transformations.
| Reactants | Product | Reaction Conditions | Key Features |
|---|---|---|---|
| Dibutylamine, Formaldehyde | This compound | Aqueous solution, 20-80°C google.com | Direct formation of the hemiaminal, straightforward procedure. |
Indirect Synthetic Routes to Aminomethanols
Indirect routes to aminomethanols and their analogues, particularly the more broadly applicable β-amino alcohols, offer greater versatility and control over the final product's stereochemistry and substitution patterns. These methods are crucial for accessing a wider range of structurally diverse amino alcohols.
The ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols. mdpi.comrroij.comgrowingscience.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The regioselectivity of the attack is a key consideration and can often be controlled by the steric and electronic nature of the epoxide and the reaction conditions. rsc.org
For instance, the reaction of an unsymmetrical epoxide with an amine can yield two regioisomeric products. Catalyst-controlled regioselectivity has been achieved using cationic aluminum salen catalysts, allowing for the selective ring-opening of unbiased trans-epoxides. rsc.org Various catalysts, including Lewis acids, metal-organic frameworks, and bismuth(III) salts, have been employed to facilitate this transformation. mdpi.com More recently, enzymatic methods using lipases have been developed as an environmentally benign approach. mdpi.com
| Reactants | Product | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Epoxide, Amine | β-Amino Alcohol | Lewis acids, Metal-organic frameworks, Bismuth(III) salts, Lipases mdpi.com | Straightforward route to β-amino alcohols, regioselectivity can be an issue. rsc.org |
| Unsymmetrical trans-epoxide, Amine | Regioisomerically pure β-Amino Alcohol | Cationic aluminum salen catalyst rsc.org | Catalyst-controlled regioselectivity. rsc.org |
Reductive coupling and hydrogenation methods provide powerful tools for the synthesis of amino alcohols from readily available starting materials like aldehydes, ketones, and imines. rsc.orgrsc.org These strategies often involve the in-situ formation of an intermediate which is then reduced to the desired amino alcohol.
One such approach is the iridium-catalyzed reductive amination and transfer hydrogenation of diketones with aromatic amines to produce β- and γ-amino alcohols. rsc.orgrsc.org This method utilizes formic acid as a hydrogen donor and proceeds under mild conditions. rsc.orgrsc.org Another innovative strategy involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, employing a radical polar crossover mechanism to yield chiral β-amino alcohols. westlake.edu.cn
Furthermore, copper-catalyzed enantioselective reductive couplings of ketones with 2-azadienes have been developed for the synthesis of 1,2-amino tertiary alcohols. rsc.org The direct conversion of primary alcohols to 1,2-amino alcohols has also been achieved through enantioselective iridium-catalyzed carbonyl reductive coupling via a hydrogen auto-transfer mechanism. nih.gov
| Method | Reactants | Product | Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Reductive Amination and Transfer Hydrogenation | Diketones, Aromatic amines | β- and γ-Amino Alcohols | Iridium complexes, Formic acid rsc.orgrsc.org | Mild conditions, access to β- and γ-amino alcohols. rsc.orgrsc.org |
| Asymmetric Cross Aza-Pinacol Coupling | Aldehydes, Imines | Chiral β-Amino Alcohols | Chromium catalyst westlake.edu.cn | Radical polar crossover strategy, high stereoselectivity. westlake.edu.cn |
| Enantioselective Reductive Coupling | Ketones, 2-Azadienes | 1,2-Amino Tertiary Alcohols | Copper catalyst rsc.org | Synthesis of tertiary amino alcohols. rsc.org |
| Carbonyl Reductive Coupling via Hydrogen Auto-Transfer | Primary Alcohols, Phthalimido-allene | Vicinal Amino Alcohols | Iridium catalyst nih.gov | Direct conversion of primary alcohols. nih.gov |
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. While the classic Mannich reaction typically leads to β-aminocarbonyl compounds, variations of this reaction can be employed to synthesize aminomethanol derivatives.
For example, the reaction of an enolate with an imine, a key step in some Mannich-type reactions, can lead to the formation of β-amino alcohols after a reduction step. westlake.edu.cn This approach is particularly valuable for the stereoselective synthesis of these compounds. The development of catalytic and asymmetric versions of the Mannich reaction has significantly expanded its scope and utility in modern organic synthesis.
Recent advancements in catalysis have led to the development of novel and efficient methods for the synthesis of amino alcohol derivatives. rsc.orgrsc.org These methods often offer improved selectivity, milder reaction conditions, and broader substrate scope compared to traditional approaches.
One notable example is the ruthenium-catalyzed hydrogenation of α-amino ketones, which provides an effective route to β-amino alcohols. rsc.orgrsc.org Additionally, rhodium-catalyzed hydroxylation of alkenes has been reported for the synthesis of β-amino alcohol compounds. rsc.orgrsc.org Iridium-catalyzed deoxygenative cross-coupling of aryl ketones with anilines has also emerged as a method to access arylmethanes, which can be precursors to certain amino alcohol derivatives. rsc.org
| Method | Reactants | Product | Catalyst | Key Features |
|---|---|---|---|---|
| Hydrogenation of α-amino ketones | α-Amino ketones | β-Amino Alcohols | Ruthenium rsc.orgrsc.org | Effective for β-amino alcohol synthesis. rsc.orgrsc.org |
| Hydroxylation of alkenes | Alkenes | β-Amino Alcohols | Rhodium rsc.orgrsc.org | Direct hydroxylation approach. rsc.orgrsc.org |
| Deoxygenative cross-coupling | Aryl ketones, Anilines | Arylmethanes | Iridium rsc.org | Access to precursors of amino alcohols. rsc.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral, non-racemic aminomethanol derivatives is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. osi.lv Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of these compounds.
One of the most effective approaches involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide. osi.lv This method relies on the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines. The chiral auxiliary directs the incoming nucleophile to one face of the imine, leading to the formation of a single diastereomer. The auxiliary can then be cleaved to afford the enantiomerically pure amine.
Catalytic asymmetric methods represent another powerful approach to chiral amino alcohols. As mentioned previously, chromium-catalyzed asymmetric cross-coupling of aldehydes and imines provides a direct route to chiral β-amino alcohols with high enantioselectivity. westlake.edu.cn Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones is a highly effective method for producing chiral vicinal amino alcohols. researchgate.net The development of new chiral ligands and catalysts continues to be an active area of research, aiming to provide more efficient and versatile methods for the stereoselective synthesis of this important class of compounds. westlake.edu.cnrsc.org
| Method | Key Reagent/Catalyst | Product | Key Features |
|---|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Ellman's tert-butanesulfinamide osi.lv | Enantiomerically pure amines | High diastereoselectivity, reliable method. osi.lv |
| Asymmetric Cross Aza-Pinacol Coupling | Chiral Chromium Catalyst westlake.edu.cn | Chiral β-Amino Alcohols | Direct catalytic asymmetric route. westlake.edu.cn |
| Asymmetric Hydrogenation | Chiral Iridium Catalyst researchgate.net | Chiral Vicinal Amino Alcohols | High enantioselectivity. researchgate.net |
Scale-Up and Process Chemistry Considerations for this compound Production
The transition from laboratory-scale synthesis to the industrial production of this compound, a hemiaminal formed from the reaction of dibutylamine and formaldehyde, presents a unique set of process chemistry challenges. These challenges are primarily rooted in the compound's inherent chemical equilibrium, the exothermic nature of the reaction, and the potential for significant byproduct formation. Careful control over reaction parameters and a well-designed process are critical for ensuring a safe, efficient, and reproducible manufacturing operation.
Reaction Stoichiometry and Equilibrium Control
The synthesis of this compound involves a reversible nucleophilic addition of dibutylamine to formaldehyde. The reaction does not simply stop at the formation of the hemiaminal; further reaction with another molecule of dibutylamine can occur to form the more stable aminal, bis(dibutylamino)methane.
Dibutylamine + Formaldehyde ⇌ this compound This compound + Dibutylamine ⇌ Bis(dibutylamino)methane + H₂O
Controlling the stoichiometry is the most critical factor in determining the final product distribution. A slight excess of the amine is generally preferred to minimize the concentration of unreacted formaldehyde, which is associated with toxicity and odor concerns. google.com However, for applications where the hemiaminal itself is the desired product, careful manipulation of the molar ratio is essential. For instance, in the production of related adducts for specific applications like H₂S scavenging, an optimal amine-to-formaldehyde molar ratio of approximately 1:2 has been identified to maximize product efficacy. google.com Deviating from the optimal ratio can lead to inferior products. google.com A two-step process has also been described for similar compounds, where two moles of the amine are first reacted with one mole of formaldehyde to form the aminal, which can be separated from the aqueous phase before further reaction. google.com This highlights the importance of stoichiometry in directing the reaction toward the desired intermediate or final product.
Thermal Management and Reactor Design
The reaction between secondary amines and formaldehyde is exothermic. On a large scale, this heat release must be carefully managed to maintain precise temperature control. Inadequate heat removal can lead to temperature excursions, which can accelerate undesirable side reactions, affect the reaction equilibrium, and pose safety risks. The reaction temperature is typically controlled between 20°C and 80°C. google.com
For industrial production, jacketed batch or semi-batch reactors equipped with efficient agitation and cooling systems are suitable. The controlled, gradual addition of one reactant (often formaldehyde) to the other is a common strategy to manage the rate of heat generation. This ensures that the reactor's cooling capacity is not overwhelmed, allowing for stable and predictable process conditions.
Role of Solvents and Formaldehyde Source
The choice of formaldehyde source and the use of solvents are important process considerations. Formaldehyde can be used as an aqueous solution (formalin) or in its solid polymer form, paraformaldehyde. The use of paraformaldehyde can be advantageous as it introduces minimal water into the reaction system, which can be beneficial as water is a byproduct of aminal formation. google.com
Solvents may be used to control viscosity, aid in temperature management, and influence the product's final properties. Notably, conducting the reaction in the presence of an alcohol, such as n-butanol, has been found to result in the formation of more effective product formulations for certain applications. google.com The alcohol may help to stabilize the reaction product. google.com In some large-scale syntheses of related compounds, an excess of the amine reactant itself, such as dibutylamine, can serve as the reaction solvent. chemicalbook.com
Process Monitoring and Control
To ensure batch-to-batch consistency and determine the reaction endpoint, reliable process monitoring techniques are necessary. On an industrial scale, simple physical measurements are often preferred for their robustness and speed. For the reaction between dibutylamine and formaldehyde, monitoring the specific gravity of the reaction mixture has been shown to be an effective method to track the progress of the reaction toward a product with optimal performance characteristics. google.com Samples can be withdrawn at different time points and their specific gravity recorded to follow the reaction's course. google.com For more detailed analysis, chromatographic methods such as GC/MS can be employed to understand the distribution of products and byproducts. google.com
Byproduct Formation and Mitigation
The primary byproduct in the synthesis of this compound is the aminal, bis(dibutylamino)methane. Its formation is favored by higher temperatures and a molar ratio with excess amine. The inherent instability of the hemiaminal means it exists in equilibrium, and conditions must be controlled to prevent its dehydration to an iminium intermediate, which is highly reactive. nih.gov Mitigation of byproduct formation relies heavily on the precise control of reaction stoichiometry and temperature, as discussed previously. Maintaining lower reaction temperatures (e.g., 20°C to 50°C) can help favor the formation of the initial hemiaminal adduct over the subsequent aminal. google.com
Downstream Processing and Purification
Once the reaction reaches the desired endpoint, downstream processing is required to isolate and purify the product. The specific steps depend on the reaction medium and the desired product purity.
Phase Separation: If the reaction is carried out in an aqueous medium and an organic product phase is formed, the first step is typically a phase separation. google.com The organic layer containing the product can be separated from the aqueous layer.
Washing: The product layer may be washed to remove unreacted starting materials or water-soluble impurities. chemicalbook.com
Solvent/Reactant Removal: Unreacted excess reactants (like dibutylamine) or solvents are typically removed via distillation, often under reduced pressure to avoid thermal degradation of the product. chemicalbook.com
Purification: For higher purity requirements, fractional distillation or crystallization may be employed. For example, a related product was purified by dissolving the crude material in hot absolute ethanol, followed by cooling to 0-5°C to induce crystallization, and then centrifugation to isolate the solid product. chemicalbook.com
The final product is then dried to remove residual solvents, for instance, in a double cone dryer, to yield the final, stable compound. chemicalbook.com
Data Tables
Table 1: Process Parameters for Dibutylamine-Formaldehyde Adduct Formation This table is based on data for producing adducts for H₂S scavenging applications. google.com
| Parameter | Value/Condition | Purpose |
| Reactants | N,N-Dibutylamine (DBA), Paraformaldehyde | Primary components for adduct formation. |
| Molar Ratio (DBA:FM) | ~1:2 | Optimized for scavenging capacity. |
| Solvent | n-Butanol | Improves product effectiveness. |
| Process Monitoring | Specific Gravity | Tracks reaction progress to achieve desired product quality. |
| Product Form | Liquid formulation | Final product does not form solids or gels. |
Table 2: Example of Large-Scale Purification for a (Dibutylamino)methyl-Containing Compound This table illustrates a downstream process for a related crystalline product. chemicalbook.com
| Step | Unit Operation | Reagents/Conditions | Outcome |
| 1 | Phase Separation | Water addition | Separation of organic product layer. |
| 2 | Distillation | Reduced pressure | Removal of excess dibutylamine solvent. |
| 3 | Crystallization | Absolute Ethanol, Cooled to 0-5°C | Isolation of crude solid product. |
| 4 | Filtration/Washing | Centrifugation, Ethanol wash | Purification of filter cake. |
| 5 | Drying | Double Cone Dryer | Yields final dry crystalline powder. |
Chemical Reactivity and Transformation Mechanisms of Dibutylamino Methanol
Role of (Dibutylamino)methanol as an Intermediate in Organic Reactions
This compound is typically formed in situ from the reaction of dibutylamine (B89481) with formaldehyde (B43269). While it can be isolated, it is more commonly generated and consumed in a subsequent reaction step. Its primary role as an intermediate is to serve as a stable precursor to the highly reactive N,N-dibutyliminium cation or to be oxidized to the corresponding formamide.
One of the documented roles of this compound is as a substrate in the Corey-Kim oxidation to produce N,N-dibutylformamide. chemchart.com In this transformation, the aminomethanol (B12090428) intermediate is oxidized to the stable amide.
Furthermore, it is a critical intermediate in reactions involving formaldehyde as a C1 source for the methylation of dibutylamine. In copper-catalyzed N-methylation reactions using paraformaldehyde (a source of formaldehyde), dibutylamine is converted to N-methyldibutylamine. nih.govacs.org This process proceeds through the formation of this compound, which then dehydrates to form an iminium ion that is subsequently reduced by a hydride source like polymethylhydrosiloxane (B1170920) (PMHS). nih.govacs.org
This compound is also implicated as the key intermediate in the formaldehyde-catalyzed N-nitrosation of dibutylamine. researchgate.net In the presence of a nitrosating agent like nitrite, the aminomethanol formed from dibutylamine and formaldehyde facilitates the formation of N-nitrosodibutylamine. researchgate.netefpia.eu
Reaction Pathways Involving the Amino and Hydroxyl Functionalities
The chemical behavior of this compound is dictated by its two functional groups: the tertiary amino group and the primary hydroxyl group. The proximity of the nitrogen atom to the hydroxyl-bearing carbon creates unique reactivity compared to simple alcohols or amines.
Reactions of the Hydroxyl Group : The hydroxyl group can undergo reactions typical of alcohols. A significant pathway is its oxidation to a carbonyl group, leading to the formation of N,N-dibutylformamide. chemchart.com The hydroxyl group can also be protonated under acidic conditions, converting it into a good leaving group (water). This initiation step is crucial for the formation of the corresponding iminium ion.
Reactions Involving the Amino Group and Dehydration : The most prominent reaction pathway for this compound involves the nitrogen atom's lone pair of electrons facilitating the elimination of the hydroxyl group. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a resonance-stabilized N,N-dibutyliminium ion. This electrophilic species is central to the role of this compound in condensation reactions.
Mechanisms of Condensation Reactions Involving this compound
Condensation reactions are those in which two molecules combine with the loss of a small molecule, such as water. numberanalytics.comfiveable.me The transformation of this compound into the N,N-dibutyliminium ion is a classic example of a condensation reaction, as it involves the elimination of water. This iminium ion is a powerful electrophile that readily reacts with nucleophiles in what can be described as a Mannich-type reaction mechanism. pressbooks.pub
The general mechanism proceeds in two key stages:
Formation of the Electrophilic Iminium Ion : this compound is activated, typically by acid, which protonates the hydroxyl group. The nitrogen atom then uses its lone pair to expel a molecule of water, forming the N,N-dibutyliminium ion. This cation is stabilized by resonance, with the positive charge shared between the carbon and nitrogen atoms.
Nucleophilic Attack : The resulting iminium ion is attacked by a nucleophile. In the case of CuH-catalyzed N-methylation, the nucleophile is a hydride ion (H⁻) delivered from the reducing agent, which attacks the electrophilic carbon of the iminium ion to yield N-methyldibutylamine. nih.govacs.org
The table below outlines the mechanistic steps for the conversion of dibutylamine to N-methyldibutylamine via a this compound intermediate.
Interactive Data Table: Mechanism of N-Methylation via this compound Intermediate
| Step | Reactants | Reagents/Conditions | Product | Description |
|---|---|---|---|---|
| 1 | Dibutylamine, Formaldehyde | Spontaneous | This compound | Nucleophilic addition of the amine to the carbonyl carbon. |
| 2 | This compound | Acid catalyst (H⁺) | Protonated aminomethanol | Protonation of the hydroxyl group to form a better leaving group. |
| 3 | Protonated aminomethanol | Water elimination | N,N-Dibutyliminium ion + H₂O | The lone pair on the nitrogen expels the water molecule (condensation step). |
| 4 | N,N-Dibutyliminium ion | Hydride source (e.g., PMHS) | N-Methyldibutylamine | Nucleophilic attack of a hydride ion on the electrophilic iminium carbon. |
Decomposition Pathways of Aminomethanols, Including Water Elimination
The primary decomposition pathway for aminomethanols, including this compound, is the unimolecular elimination of water to form an imine (or its protonated form, an iminium ion) and water. researchgate.netnih.gov This dehydration reaction is the reverse of the formation reaction from an amine and formaldehyde.
Theoretical studies on the parent compound, aminomethanol (NH₂CH₂OH), provide insight into the stability of this class of molecules. The gas-phase decomposition of aminomethanol to methanimine (B1209239) (CH₂NH) and water is kinetically stable, possessing a high activation energy barrier. scispace.comfrontiersin.org
Thermodynamic Stability : Theoretical calculations have determined the energy barrier for the water loss from aminomethanol to be approximately 55 kcal/mol (about 230 kJ/mol). nih.govscispace.com This substantial barrier indicates that aminomethanols are thermodynamically stable with respect to unimolecular decomposition under typical laboratory and interstellar conditions. scispace.comfrontiersin.org The decomposition back to the reactant amine and formaldehyde also has a high barrier, suggesting that once formed, the aminomethanol molecule resides in a significant thermodynamic well. scispace.com
The table below summarizes the key energetic barriers for the parent aminomethanol system, which serves as a model for substituted aminomethanols like this compound.
Interactive Data Table: Calculated Energy Barriers for Aminomethanol Reactions
| Reaction Pathway | Description | Calculated Energy Barrier | Reference |
|---|---|---|---|
| NH₃ + CH₂O → NH₂CH₂OH | Formation from ammonia (B1221849) and formaldehyde | 41 kcal/mol | scispace.com |
| NH₂CH₂OH → CH₂NH + H₂O | Decomposition via water elimination | 55 kcal/mol | nih.govscispace.com |
This inherent stability allows this compound to exist as a discrete intermediate, enabling its participation in various synthetic transformations before undergoing decomposition.
Derivatization and Structural Modification of Dibutylamino Methanol Frameworks
Synthesis of Substituted (Dibutylamino)methanol Derivatives
Incorporation of this compound Moieties into Polymeric Structures
The incorporation of this compound as a monomeric unit into polymeric chains is not a well-documented field of study. While amino alcohols, in general, can be utilized in polymer synthesis, for instance, in the formation of polyurethanes or polyesters, specific research detailing the polymerization of this compound or its integration into polymer backbones is lacking. Consequently, there is no established body of work on the properties or applications of polymers containing this compound moieties.
Functionalization Strategies for Enhanced Chemical Utility
Functionalization of the this compound molecule to enhance its chemical utility is a theoretical concept rather than a widely practiced strategy. Potential functionalization could involve modifying the butyl chains or transforming the hydroxyl group into other functional groups to tailor the molecule for specific applications. However, dedicated studies outlining these functionalization strategies, including reaction conditions and the properties of the resulting compounds, are not found in the current body of scientific literature.
Regio- and Stereochemical Control in Derivatization
The concepts of regio- and stereochemical control are of limited applicability to the derivatization of this compound itself. The molecule is achiral and possesses only two primary sites for reaction: the hydroxyl group and the nitrogen atom. Derivatization at the hydroxyl group or quaternization of the nitrogen does not introduce stereocenters directly on the original framework. While derivatization of the butyl chains could theoretically introduce chirality, research on such specific and controlled modifications of this compound is not available.
Advanced Characterization Techniques for Dibutylamino Methanol and Its Derivatives
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopy is a cornerstone for identifying (Dibutylamino)methanol, providing detailed information about its molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the butyl groups, including a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (B1212753) (CH₂) groups. Crucially, a distinct singlet or multiplet would appear for the methylene protons situated between the nitrogen and the hydroxyl group (N-CH₂-OH). Another key signal would be the hydroxyl proton (-OH), whose chemical shift is often variable and dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing four distinct signals for the butyl chains. A key diagnostic signal would be for the N-CH₂-OH carbon, which would appear in a chemical shift range distinct from the alkyl carbons.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| N-CH₂-OH | ~4.5 - 5.5 | ~75 - 85 |
| N-CH₂-CH₂-CH₂-CH₃ | ~2.4 - 2.6 | ~50 - 55 |
| N-CH₂-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | ~28 - 32 |
| N-CH₂-CH₂-CH₂-CH₃ | ~1.2 - 1.4 | ~19 - 21 |
| N-CH₂-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | ~13 - 15 |
Note: Expected values are based on typical ranges for similar amino alcohol structures and are subject to variation based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions from the alkyl chains and the characteristic hydroxyl group.
O-H Stretch: A broad, prominent absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org
C-H Stretch: Strong, sharp bands between 2850 and 3000 cm⁻¹ would confirm the presence of the aliphatic C-H bonds of the butyl groups. libretexts.org
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region would correspond to the C-O single bond stretch. libretexts.org
C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ range would indicate the C-N bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. In a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the compound would be separated and then ionized. nih.govnih.gov
Expected fragmentation for this compound would likely proceed via:
Alpha-Cleavage: The most common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇) to yield a stable, nitrogen-containing cation.
Loss of Water: Dehydration from the molecular ion is a common fragmentation for alcohols.
Loss of Hydroxyl Radical: Cleavage of the C-O bond could result in the loss of •OH.
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic methods are essential for separating this compound from its starting materials (dibutylamine, formaldehyde) and any byproducts, as well as for quantifying its purity.
Gas Chromatography (GC)
GC is well-suited for analyzing volatile compounds. A GC procedure could be developed for the determination of dibutylamine (B89481), a potential impurity or reactant in equilibrium with the product. sigmaaldrich.comnih.gov The analysis of this compound itself by GC could be challenging due to its thermal instability; it might decompose back to dibutylamine and formaldehyde (B43269) in the hot injector port. However, derivatization of the hydroxyl group could make it more stable and suitable for GC analysis. nih.govrsc.org A typical method would use a capillary column with a polar stationary phase and a Flame Ionization Detector (FID) or a mass spectrometer for detection. nih.govosti.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the analysis of less volatile or thermally unstable compounds like amino alcohols. shodex.comnih.gov
Methodology: A reversed-phase HPLC method would be most common. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid to improve peak shape. akjournals.com
Derivatization: Because this compound lacks a strong chromophore, UV detection can be insensitive. To enhance detection, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy for amino alcohols. nih.govoup.com Reagents like o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be used for this purpose, allowing for sensitive fluorescence detection. nih.gov
Typical HPLC Parameters for Amino Alcohol Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Fluorescence (with derivatization) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in a crystalline solid state. However, obtaining a single crystal of this compound suitable for X-ray diffraction is highly challenging due to its inherent instability. Hemiaminals are typically transient intermediates that rarely can be isolated as stable, crystalline solids. ovid.comacs.org
Recent advances have shown that it is possible to observe and structurally characterize such transient intermediates. researchgate.netnih.gov One innovative approach involves trapping the intermediate within the pores of a robust, crystalline coordination network. ovid.comkek.jp In a proof-of-concept study, researchers diffused an aldehyde into a porous crystal containing an amine, allowing for the in-situ formation of the hemiaminal. ovid.com The crystalline framework held the intermediate in place long enough for its structure to be determined by X-ray diffraction, a feat not possible under normal conditions. ovid.comnih.govkek.jp This "snapshot" approach establishes that while standard crystallization is likely not feasible for this compound, its solid-state structure could potentially be determined using these advanced host-guest crystallographic techniques.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Dibutylamine |
| Formaldehyde |
| Acetonitrile |
| Trifluoroacetic acid |
Computational and Theoretical Investigations of Dibutylamino Methanol
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic stability and electronic properties of (Dibutylamino)methanol, a type of hemiaminal or carbinolamine. The stability of these compounds is often precarious, but computational studies have identified key structural features that contribute to their persistence.
Theoretical studies on the parent compound, aminomethanol (B12090428) (HOCH₂NH₂), have shown it to be stable in the gas phase, provided subsequent decomposition reactions can be suppressed. acs.orgacs.org These foundational studies, often employing methods like Møller-Plesset perturbation theory (MP2) and coupled cluster theory [CCSD(T)] with augmented basis sets (e.g., aug-cc-pVTZ), determine minimum energy conformer geometries and torsional barriers. acs.orgfigshare.com For substituted hemiaminals, Density Functional Theory (DFT) has been effectively used to demonstrate how specific structural elements enhance stability. nih.gov For instance, in certain axially chiral hemiaminals, DFT studies revealed that the orientation of the hydroxyl group allows for the formation of an intramolecular hydrogen bond with a nearby nitrogen atom, which is presumed to inhibit the dehydration process and stabilize the molecule. nih.gov
Table 1: Summary of Computational Methods and Findings on Hemiaminal Stability
| Computational Method | System Studied | Key Finding | Reference(s) |
| MP2/aug-cc-pVTZ | Aminomethanol (HOCH₂NH₂) | Determined minimum energy and higher energy conformer geometries, indicating gas-phase stability under specific conditions. | acs.orgfigshare.com |
| CCSD(T)/aug-cc-pVTZ | Aminomethanol (HOCH₂NH₂) | Calculated reaction energetics, confirming that O(¹D) insertion into a C-H bond is a highly favored, barrierless formation pathway. | acs.orgfigshare.com |
| DFT | Axially chiral pyridine (B92270) hemiaminals | Demonstrated that an intramolecular hydrogen bond between the hemiaminal OH group and a pyridyl nitrogen stabilizes the molecule by inhibiting dehydration. | nih.gov |
| DFT (B3LYP) | 2-Aminopyrimidine & nitrobenzaldehyde derivs. | Showed that stability results from the electronic effects of electron-withdrawing nitro and pyrimidine (B1678525) rings, without requiring intramolecular H-bonds. | nih.govmdpi.com |
| NBO Analysis | Substituted thioureas | Used to evaluate molecular stability arising from hyperconjugative interactions and electron delocalization, complementing structural and spectroscopic data. researchgate.net | researchgate.net |
Mechanistic Probing of this compound Reactions via Computational Chemistry
Computational chemistry is a powerful tool for mapping the reaction mechanisms involving this compound, from its formation to its decomposition. These studies typically involve locating stationary points (reactants, products, intermediates, and transition states) on the potential energy surface to delineate the most favorable reaction pathways.
The formation of hemiaminals like this compound from an amine and a carbonyl compound (e.g., formaldehyde) has been a subject of detailed computational investigation. scispace.comresearchgate.net Studies using DFT have shown that the reaction can proceed via a stepwise mechanism promoted by water, which acts as a catalyst, in preference to other proposed pathways like the dimerization of imine intermediates. researchgate.net
The primary decomposition route for aminomethanols is unimolecular water elimination to form a highly reactive methanimine (B1209239) species. scispace.comaip.org Theoretical calculations are crucial for determining the energy barrier for this water loss. For the parent aminomethanol, this barrier was calculated to be high (e.g., 55 kcal/mol), indicating significant kinetic stability in the gas phase at typical laboratory temperatures once the molecule is formed. aip.org This finding suggests that while the initial formation might be challenging, the isolated molecule is not intrinsically unstable. scispace.com
Computational methods can also elucidate the role of catalysts in these reactions. For example, studies on enamine formation, a related process, have shown that protic additives like methanol (B129727) can significantly lower activation energies by creating a proton-relay mechanism, which stabilizes the transition state through effective hydrogen bonding. nih.gov
Table 2: Calculated Energetics for Key Aminomethanol Reactions
| Reaction | Computational Method | Calculated Parameter | Value/Finding | Reference(s) |
| Aminomethanol Formation (Ammonia + Formaldehyde) | MP2/6-311++G** | Energy Barrier | 34.1 kcal/mol, suggesting this direct addition is not a viable process for formation under certain conditions. scispace.com | scispace.com |
| Aminomethanol Decomposition (Water Loss) | Not Specified | Height of Water Loss Barrier | 55 kcal/mol, indicating high kinetic stability against unimolecular decomposition. aip.org | aip.org |
| Enamine Formation (Dimethylamine + Propanal) | mPW1PW91/6-31G(d) | Activation Energy with Methanol Catalyst | Significantly lower activation energies compared to the unassisted pathway due to transition state stabilization. nih.gov | nih.gov |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides predictive insights into the reactivity and selectivity of this compound and related species in various organic transformations. By calculating the energetics of competing reaction pathways, researchers can forecast the most likely products and understand the origins of stereoselectivity.
In the field of organocatalysis, for instance, DFT and ab-initio MP2 calculations have been used to explore competing reaction pathways, such as the enamine and oxazolidinone cycles in proline catalysis. nih.gov By computing the activation free energies for the conversion of key intermediates, these studies can determine which pathway is kinetically favored. For example, calculations have shown a very low barrier for the formation of an oxazolidinone intermediate from an iminium carboxylate, identifying it as a viable and important mechanistic step. nih.gov
Computational studies can also be combined with experimental kinetic data to build a comprehensive mechanistic picture. In a study of the catalyzed methanolysis of phosphorothioates, a downward break in the experimental Brønsted plot signified a change in the rate-limiting step. acs.org DFT calculations provided a more complex mechanism involving two intermediates, corroborating and refining the interpretation of the experimental data. acs.org This synergy between computation and experiment is powerful for predicting how reactivity will change with substrate structure. acs.org The reactivity of alcohol clusters, which can be relevant in solvent-mediated reactions, has also been studied using DFT to determine their stability and hydrogen-bonding characteristics. acs.org
Modeling of Aminomethanol Formation in Extreme Environments (e.g., Interstellar Medium)
The modeling of simple organic molecules in extreme environments, such as the low-temperature, low-density conditions of the interstellar medium (ISM), is a key area of computational astrochemistry. Aminomethanol (the parent structure of this compound) is considered a key prebiotic interstellar molecule, potentially acting as a precursor to the amino acid glycine. acs.orgacs.org
Theoretical studies are essential for predicting the formation pathways of aminomethanol in these environments, where direct experimental observation is challenging. Computational models suggest that aminomethanol is stable in the gas phase under typical interstellar conditions. acs.orgacs.org One predicted formation route involves radical-radical reactions between the amino radical (NH₂) and the hydroxymethyl radical (CH₂OH) on the surface of interstellar ice grains. acs.orgacs.org These radicals are themselves formed from the photolysis of abundant molecules like ammonia (B1221849) and methanol. acs.org
Another potential gas-phase formation pathway involves the O(¹D) insertion reaction with methylamine (B109427) (CH₃NH₂). acs.orgfigshare.com High-level quantum chemical calculations [CCSD(T)/aug-cc-pVTZ] have shown that the insertion of an excited oxygen atom into a C-H bond is the most energetically favored pathway, proceeding through a direct and barrierless mechanism. acs.orgfigshare.com While insertion into the N-H bond is also possible, it is less favored energetically. figshare.com These computational results provide crucial data to guide laboratory spectral studies and observational searches for aminomethanol in space. acs.orgaip.org
Table 3: Proposed Interstellar Formation Pathways for Aminomethanol
| Proposed Pathway | Environment | Computational Method(s) | Key Finding | Reference(s) |
| Radical-Radical Reaction (NH₂ + CH₂OH) | Interstellar Ices | Theoretical Prediction | Predicted to be a viable formation route on grain surfaces, where radicals are formed from photolysis of ammonia and methanol. acs.orgacs.org | acs.orgacs.org |
| O(¹D) Insertion into Methylamine (C-H bond) | Gas Phase | CCSD(T)/aug-cc-pVTZ | Found to be the most energetically favored pathway, proceeding via a direct, barrierless insertion mechanism. acs.orgfigshare.com | acs.orgfigshare.com |
| O(¹D) Insertion into Methylamine (N-H bond) | Gas Phase | CCSD(T)/aug-cc-pVTZ | A possible but less energetically favored pathway that proceeds through an association product intermediate. figshare.com | figshare.com |
| Gas-phase reaction of protonated aminomethanol | Hot Protostellar Cores | Theoretical Model | Predicted to react with formic acid to yield protonated glycine, highlighting its role as a key prebiotic precursor. acs.orgscispace.com | acs.orgscispace.com |
Applications of Dibutylamino Methanol in Chemical Synthesis and Materials Science
(Dibutylamino)methanol as a Versatile Reagent in Organic Synthesis
This compound serves as a valuable building block and reagent in the synthesis of more complex molecules, including pharmaceutical intermediates. ontosight.ailookchem.com Its utility stems from the presence of the nucleophilic dibutylamino group and the hydroxyl group, allowing it to be incorporated into larger molecular frameworks.
A notable application is in the synthesis of derivatives of fluorene (B118485). For instance, 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol is synthesized using di-n-butylamine in a multi-step process. chemicalbook.com While not a direct use of this compound itself, the incorporation of the (dibutylamino)methyl moiety is a key step. This fluorene derivative is recognized as a versatile chemical reagent and building block for further organic synthesis. tnjchem.comcphi-online.com Specifically, 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is an impurity identified during the synthesis of Lumefantrine, an antimalarial drug, highlighting the role of this structural motif in pharmaceutical manufacturing. unilongindustry.com
The general reactivity of this compound involves its amine group acting as a nucleophile. It can react with electrophiles to form new carbon-nitrogen bonds, introducing the dibutylamino functional group into a target molecule. This functionality is crucial in modifying the electronic and solubility properties of the final compound.
Catalytic Roles of this compound and its Analogues in Chemical Transformations
The basic nature of the tertiary amine in this compound allows it to function as a catalyst in certain chemical reactions. ontosight.ai It has been specifically cited for its use as a catalyst in the production of urethanes, which are key components in the formation of versatile polyurethane polymers. lookchem.com
Analogues of this compound also exhibit significant catalytic activity. Research has demonstrated the use of these compounds in various transformations, including transesterification and carbon-carbon bond formation. The selection of the catalyst can be tuned to achieve specific outcomes, such as stereoselectivity.
| Catalyst/Analogue | Reaction Type | Key Research Finding |
| This compound | Urethane (B1682113) Production | Acts as a catalyst, contributing to the formation of the polymer. lookchem.com |
| 2-(Dibutylamino)ethanol (B1670432) (2-DBAE) | Transesterification of Soybean Oil | Functions as both a solvent and a recoverable base catalyst, achieving a Fatty Acid Methyl Ester (FAME) yield of 80-85%. researchgate.net |
| 2-(Dibutylamino)ethanol (2-DBAE) | Enantioselective Alkenylation | Used as an achiral catalyst in the diastereoselective pentadec-1-enylation of an oxazolidine (B1195125) carboxylate. researchgate.net |
| Dibutylamine (B89481) | Aza-Michael Addition | The reaction between dimethyl itaconate and dibutylamine can be catalyzed by Lewis acids like iodine to improve conversion rates. whiterose.ac.uk |
In the transesterification of soybean oil to produce biodiesel, the analogue 2-(dibutylamino)ethanol (2-DBAE) serves as a "switchable-hydrophilicity solvent" (SHS). researchgate.net It acts as a recoverable base catalyst, which can be extracted from the product using carbonated water and then recovered for reuse by removing the CO2. researchgate.net This dual role as both solvent and catalyst represents an innovative approach to creating more sustainable chemical processes. researchgate.net
Furthermore, in the field of asymmetric synthesis, 2-(dibutylamino)ethanol has been employed as an achiral catalyst to achieve diastereoselectivity in the addition of an organozinc reagent to an aldehyde. researchgate.net This demonstrates the influence of the catalyst structure on the stereochemical outcome of a reaction. The study of the aza-Michael addition has also shown that the reaction involving dibutylamine can be effectively catalyzed, with the reaction order and mechanism being influenced by the choice of catalyst and solvent. whiterose.ac.uk
Utilization of this compound in Polymer Chemistry and Resin Formation
This compound is utilized in the synthesis and manufacturing of polymers and resins, acting both as a co-monomer and as a processing aid.
A specific example is its incorporation into a complex polymer structure: Phenol, 4-dodecyl-, polymer with 1,2-ethanediamine and formaldehyde (B43269), compd. with this compound. ontosight.ai This material is a result of a polycondensation reaction where this compound is compounded with the polymer chain. ontosight.ai The introduction of the this compound functional groups alters the polymer's physical and chemical properties, making it suitable for industrial applications such as adhesives, coatings, and plastics due to enhanced thermal stability, chemical resistance, and adhesive strength. ontosight.ai
Beyond being a structural component, this compound also functions as a solvent in the manufacturing of resins and coatings, where it aids in the process and can improve the properties of the final product. lookchem.com In the context of resin chemistry, related amine compounds are also significant. For example, n-butylamine has been used to modify polyrotaxane (PRX) crosslinkers to make them soluble in conventional resin monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and urethane dimethacrylate (UDMA). beilstein-journals.org While not a direct use of this compound, this illustrates the importance of butylamine (B146782) moieties in rendering polymer components compatible with resin formulations. beilstein-journals.org Similarly, studies on the reaction mechanisms of melamine-formaldehyde resins often involve methanol (B129727) as a reactant and a volatile product, indicating the central role of simple alcohols in resin curing and chemistry. researchgate.net
Development of this compound-Derived Scaffolds for Functional Materials (e.g., Fluorescent Dyes)
The electron-donating nature of the dibutylamino group makes it a valuable component in the design of functional organic materials, particularly those with specific photophysical properties like fluorescence. By incorporating this group into various molecular scaffolds, scientists can tune the absorption and emission characteristics of the resulting compounds.
Several classes of fluorescent dyes and functional materials have been developed that feature a dibutylamino moiety, which can be considered as being derived from a this compound-type synthon.
| Functional Material Scaffold | Example Compound Name | Application/Key Property |
| Stilbene | 4-Dibutylamino-4'-(trifluoroacetyl)stilbene | A fluorescent dye (Chromoionophore IX) used in the preparation of thin-film sensors. scirp.org |
| Thiazole (B1198619) | 2-N,N-Dibutylamino-4-phenyl thiazole | Used as a coupler in the synthesis of novel monoazo disperse dyes that exhibit solvatochromism. researchgate.net |
| Fluorene | 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol | A fluorene derivative used in organic synthesis tnjchem.com; fluorene scaffolds are well-known for their fluorescent properties. |
The synthesis of novel monoazo disperse dyes has been accomplished using 2-N,N-dibutylamino-4-phenyl thiazole as a key intermediate. researchgate.net The resulting dyes display interesting solvatochromic properties, where their color changes depending on the polarity of the solvent. researchgate.net In another example, 4-dibutylamino-4'-(trifluoroacetyl)stilbene is employed as a fluorescent dye in sensors. scirp.org
Furthermore, the compound 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol represents a scaffold where the dibutylamino group is attached to a fluorene core. tnjchem.comnih.gov Fluorene-based molecules are a major class of functional materials known for their high fluorescence quantum yields and are used in applications such as organic light-emitting diodes (OLEDs). The synthesis of such complex molecules highlights the modularity and importance of building blocks containing functional groups like dibutylamino. chemicalbook.com The tremendous potential of such systems derives from their tunable photophysical and electrochemical properties, which are modulated by appending different chemical groups onto the core macrocycle. researchgate.net
Future Research Directions and Emerging Trends for Dibutylamino Methanol Chemistry
Development of Sustainable Synthesis Routes
The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthesis pathways. For (Dibutylamino)methanol, future research will likely focus on moving beyond traditional synthetic methods to more sustainable alternatives.
Current synthetic approaches for analogous compounds often rely on conventional heating and stoichiometric reagents, which can be energy-intensive and generate significant waste. Emerging research in green chemistry points towards several promising directions for the synthesis of this compound and its derivatives:
Catalytic Processes: A key area of development will be the use of heterogeneous or homogeneous catalysts to facilitate the reaction between dibutylamine (B89481) and a methanol (B129727) source under milder conditions. This could involve the design of novel metal-organic frameworks (MOFs) or supported metal catalysts that offer high selectivity and can be easily recycled.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and intensification. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.
A comparative look at potential synthesis strategies highlights the drive towards sustainability:
| Synthesis Strategy | Traditional Approach | Future Sustainable Approach |
| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy, solar thermal |
| Catalysis | Stoichiometric reagents, harsh catalysts | Recyclable heterogeneous catalysts, biocatalysts |
| Solvent Use | Volatile organic solvents | Green solvents (e.g., ionic liquids, supercritical fluids), solvent-free conditions |
| Process Type | Batch processing | Continuous flow chemistry |
Exploration of Novel Catalytic Functions
The inherent chemical properties of this compound, possessing both a nucleophilic amine and a potentially reactive hydroxyl group, make it an intriguing candidate for catalytic applications. Future research is expected to delve into its potential to catalyze a variety of organic transformations.
The dibutylamino moiety can act as a basic site, while the hydroxyl group could participate in hydrogen bonding or act as a leaving group. This dual functionality opens up possibilities for its use in:
Base Catalysis: As a hindered amine, this compound could serve as a selective base catalyst in reactions such as aldol condensations, Michael additions, and esterifications. Its steric bulk could influence the stereoselectivity of these reactions.
Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing area. This compound and its derivatives could be explored as novel organocatalysts, potentially in asymmetric synthesis where the chiral environment around the catalytic center is crucial.
Precursor for Ligands: The compound could serve as a precursor for the synthesis of more complex ligands for transition metal catalysis. The amine and hydroxyl groups provide convenient handles for further functionalization to create bidentate or polydentate ligands with tailored electronic and steric properties.
Advanced Materials Development Incorporating this compound Derivatives
The incorporation of specific functional groups into materials can impart novel and desirable properties. Derivatives of this compound could be valuable building blocks for the creation of advanced materials with applications in various fields.
Future research in this area may focus on:
Functional Polymers: The hydroxyl group of this compound can be used as an initiation site for polymerization reactions, leading to polymers with pendant dibutylamino groups. These functional polymers could find applications as basic catalysts, ion-exchange resins, or coatings with specific surface properties.
Modified Surfaces: The compound could be used to functionalize the surfaces of materials like silica, alumina, or carbon nanotubes. The resulting materials would possess basic sites that could be utilized in catalysis, adsorption, or as stationary phases in chromatography.
Stimuli-Responsive Materials: The amine group in this compound derivatives can be protonated or deprotonated in response to changes in pH. This property could be exploited to create "smart" materials that change their conformation, solubility, or other properties in response to environmental stimuli.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Future research will undoubtedly rely on a synergistic approach that combines experimental techniques with computational modeling.
In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the elucidation of reaction pathways.
Kinetic Studies: Detailed kinetic studies will be essential to determine the rate laws and activation parameters for reactions involving this compound. This information is vital for understanding the factors that control the reaction rate and selectivity.
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model the structures of reactants, transition states, and products. These calculations can provide valuable insights into the energetics of different reaction pathways and help to explain experimental observations. For instance, computational studies can be employed to understand the thermal decomposition pathways of this compound, predicting the primary products and the associated energy barriers.
By integrating experimental and computational approaches, researchers can gain a comprehensive understanding of the chemistry of this compound, paving the way for the rational design of new synthetic routes, catalysts, and materials.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (Dibutylamino)methanol in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation and seal reaction setups to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear nitrile or butyl gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection is advised if ventilation is insufficient .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent spreading .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if symptoms persist .
Q. What analytical techniques are recommended for characterizing the purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm molecular structure (e.g., CAS 102-81-8, CHNO) .
- Chromatography : HPLC with UV detection (λ = 210–280 nm) to assess purity. GC-MS can detect volatile impurities .
- Physical Properties : Measure boiling point (≈230–235°C) and solubility (slightly soluble in water, miscible in chloroform) .
Q. How to assess the acute toxicity of this compound using OECD guidelines?
- Methodological Answer :
- In Vivo Testing : Follow OECD Test Guideline 423 (Acute Oral Toxicity). Administer doses (e.g., 50–300 mg/kg) to rodent models and monitor for CNS depression or respiratory distress .
- In Vitro Alternatives : Use cell viability assays (e.g., MTT on HepG2 cells) to estimate IC values. Correlate with in vivo data .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data from different studies on this compound derivatives?
- Methodological Answer :
- Data Reconciliation : Compare study conditions (e.g., dose, exposure duration, model systems). For example, lumefantrine (a derivative) shows low acute toxicity in humans but higher cytotoxicity in vitro .
- Mechanistic Studies : Use transcriptomics to identify pathways affected at varying concentrations. Address discrepancies between in vitro/in vivo results .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. What strategies optimize the synthesis of this compound derivatives to enhance pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the ethanolamine backbone (e.g., introduce halogen substituents) to improve binding affinity. For example, dronedarone derivatives show enhanced antiarrhythmic activity with dibutylamino groups .
- Catalysis : Use Pd-mediated cross-coupling to attach aryl groups, improving solubility and bioavailability .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity intermediates .
Q. How to design experiments to study the environmental impact of this compound, considering biodegradation and ecotoxicity?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (Closed Bottle Test) to measure BOD/COD ratios under aerobic conditions .
- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). Monitor LC values and growth inhibition .
- Fate Analysis : Track photodegradation products via LC-QTOF-MS under simulated sunlight (λ = 290–800 nm) .
Q. How to analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to ketones) .
- pH-Dependent Studies : Prepare buffers (pH 3–10) and measure decomposition rates using -NMR. Acidic conditions may protonate the amino group, reducing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
